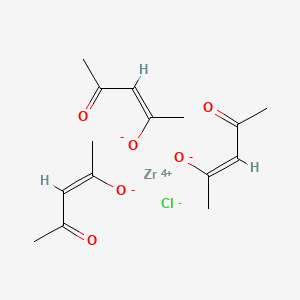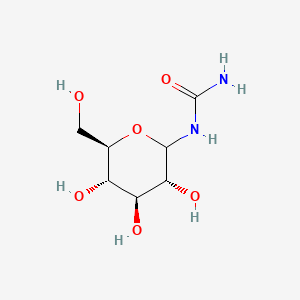
Ethyl,1-methyl-(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl,1-methyl-(9ci) is a chemical compound with the molecular formula C3H10N2. It is also known as 1-Ethyl-1-methylhydrazine. This compound is a derivative of hydrazine, which is a simple diamine. Ethyl,1-methyl-(9ci) is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
The synthesis of Ethyl,1-methyl-(9ci) can be achieved through several methods. One common synthetic route involves the reaction of ethylhydrazine with methyl iodide under controlled conditions. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) and requires the presence of a base like sodium hydroxide to facilitate the reaction. The product is then purified through distillation or recrystallization.
Industrial production of Ethyl,1-methyl-(9ci) often involves large-scale chemical reactors where the reactants are continuously fed into the system, and the product is collected and purified using advanced separation techniques such as chromatography or distillation.
Analyse Chemischer Reaktionen
Ethyl,1-methyl-(9ci) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other nitrogen-containing compounds.
Reduction: It can be reduced to form simpler amines or other reduced nitrogen species.
Substitution: It can undergo nucleophilic substitution reactions where the ethyl or methyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl,1-methyl-(9ci) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of new drugs and therapeutic agents. Its derivatives have shown potential in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials. It is also used as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of Ethyl,1-methyl-(9ci) involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, attacking electrophilic centers in other molecules. It can also participate in redox reactions, transferring electrons to or from other species. The specific pathways and targets depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ethyl,1-methyl-(9ci) can be compared with other similar compounds such as:
Methylhydrazine: A simpler derivative of hydrazine with only one methyl group.
Ethylhydrazine: Another derivative with an ethyl group instead of a methyl group.
Dimethylhydrazine: A compound with two methyl groups attached to the hydrazine moiety.
Ethyl,1-methyl-(9ci) is unique in its combination of ethyl and methyl groups, which gives it distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
2025-55-0 |
|---|---|
Molekularformel |
C3H7 |
Molekulargewicht |
43.09 g/mol |
InChI |
InChI=1S/C3H7/c1-3-2/h3H,1-2H3 |
InChI-Schlüssel |
HNUALPPJLMYHDK-UHFFFAOYSA-N |
Kanonische SMILES |
C[CH]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


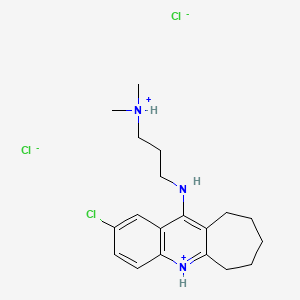

![8-Bromo-6-chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13730459.png)
![7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13730460.png)

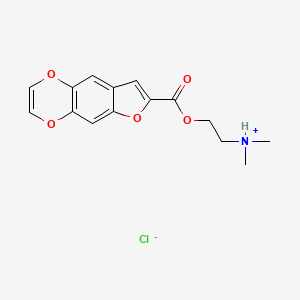

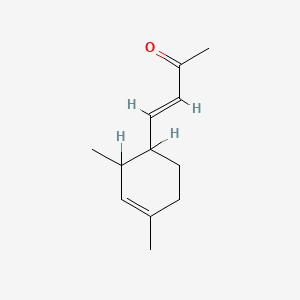
![1,8-Diazaspiro[5.5]undecane-1-ethanol, b-phenyl-, [R-(R*,R*)]-(9CI)](/img/structure/B13730487.png)
![3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethyl]propanamide](/img/structure/B13730488.png)

![1-Benzyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B13730502.png)
